An In-depth Technical Guide to tert-Butyl Methyl Terephthalate
An In-depth Technical Guide to tert-Butyl Methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl methyl terephthalate, a key chemical intermediate. The document details its chemical structure, physical and chemical properties, and a plausible synthesis protocol. Furthermore, it offers an analysis of its expected spectroscopic characteristics to aid in its identification and characterization. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize or encounter this compound in their work.
Chemical Structure and Properties
tert-Butyl methyl terephthalate is an asymmetrical diester of terephthalic acid, featuring both a methyl and a tert-butyl ester group. The central structural component is a benzene ring substituted at the 1 and 4 positions.
Chemical Identifiers [1]
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IUPAC Name: 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate[1]
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CAS Number: 104141-93-7[1]
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Molecular Formula: C₁₃H₁₆O₄[1]
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SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC[1]
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InChI: 1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 236.26 g/mol | [1] |
| Appearance | White solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |
Synthesis of tert-Butyl Methyl Terephthalate
Experimental Protocol
Step 1: Synthesis of Di-tert-butyl Terephthalate
This step involves the direct esterification of terephthalic acid with an excess of tert-butanol.
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Materials:
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Terephthalic acid (1.0 eq)
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tert-Butanol (large excess, acts as both reactant and solvent)
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Sulfuric acid (catalytic amount)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid and a large excess of tert-butanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, allow the reaction mixture to cool to room temperature.
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Remove the excess tert-butanol under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude di-tert-butyl terephthalate.
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Purify the product by recrystallization or column chromatography.
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Step 2: Selective Monohydrolysis to tert-Butyl Methyl Terephthalate
This step involves the selective hydrolysis of one of the tert-butyl ester groups followed by esterification with methanol. A more direct approach would be a transesterification reaction.
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Materials:
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Di-tert-butyl terephthalate (1.0 eq)
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Potassium hydroxide (1.0 eq)
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Methanol (solvent and reactant)
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Thionyl chloride or other esterification agent
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Ethyl acetate
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Dilute hydrochloric acid
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Anhydrous sodium sulfate
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Procedure:
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Dissolve di-tert-butyl terephthalate in methanol in a round-bottom flask.
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Add a stoichiometric amount (1.0 eq) of potassium hydroxide dissolved in a minimal amount of water.
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Stir the reaction mixture at room temperature and monitor the progress of the monohydrolysis by TLC.
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Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
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Remove the methanol under reduced pressure.
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To the resulting mono-potassium salt, add fresh methanol and a suitable esterification agent like thionyl chloride dropwise at 0 °C.
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Allow the reaction to proceed to room temperature and then reflux until completion (monitored by TLC).
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After cooling, remove the solvent in vacuo.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude tert-butyl methyl terephthalate.
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Purify the final product by column chromatography.
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Synthesis Pathway Diagram
Caption: Synthesis pathway for tert-butyl methyl terephthalate.
Spectroscopic Characterization
Detailed experimental spectra for tert-butyl methyl terephthalate are not widely available. The following sections provide an expected analysis based on the known spectroscopic behavior of similar aromatic esters.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Doublet | 2H | Aromatic protons ortho to the methyl ester |
| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the tert-butyl ester |
| ~ 3.9 | Singlet | 3H | Methyl ester protons (-COOCH₃) |
| ~ 1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 166 | Carbonyl carbon of the methyl ester |
| ~ 165 | Carbonyl carbon of the tert-butyl ester |
| ~ 134 | Aromatic quaternary carbon attached to the tert-butyl ester |
| ~ 133 | Aromatic quaternary carbon attached to the methyl ester |
| ~ 129 | Aromatic CH carbons |
| ~ 82 | Quaternary carbon of the tert-butyl group |
| ~ 52 | Methyl carbon of the methyl ester |
| ~ 28 | Methyl carbons of the tert-butyl group |
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic ester is characterized by strong absorptions from the carbonyl groups and the C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1725 | Strong | C=O stretch of the methyl ester |
| ~ 1715 | Strong | C=O stretch of the tert-butyl ester |
| ~ 1610, 1580, 1500 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 1280 | Strong | Asymmetric C-O-C stretch (aromatic ester)[2] |
| ~ 1120 | Strong | Symmetric C-O-C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of tert-butyl methyl terephthalate is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 236 | Molecular ion [M]⁺ |
| 221 | [M - CH₃]⁺ |
| 180 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 163 | [M - OC(CH₃)₃]⁺ or [M - C₄H₉O]⁺ |
| 149 | Phthalic anhydride fragment ion |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Applications
tert-Butyl methyl terephthalate, as a derivative of terephthalic acid, is primarily of interest in the field of polymer chemistry. It can serve as a monomer or a comonomer in the synthesis of polyesters. The incorporation of the bulky tert-butyl group can modify the physical properties of the resulting polymers, potentially leading to materials with altered thermal stability, solubility, and mechanical characteristics compared to polyesters derived from dimethyl or diethyl terephthalate.
Conclusion
tert-Butyl methyl terephthalate is a valuable compound for research in synthetic and polymer chemistry. This guide provides a foundational understanding of its structure, properties, and a practical approach to its synthesis. The predicted spectroscopic data serves as a useful reference for its characterization. Further research into its applications could unveil novel materials with tailored properties for various industrial and scientific purposes.
